molecular formula C8H14O3 B026485 Isobutyl 3,4-epoxybutyrate CAS No. 111006-10-1

Isobutyl 3,4-epoxybutyrate

Cat. No. B026485
M. Wt: 158.19 g/mol
InChI Key: KLQCEQLRGRMLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 3,4-epoxybutyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of isobutyl 3,4-epoxybutyrate involves the inhibition of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, isobutyl 3,4-epoxybutyrate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

Biochemical And Physiological Effects

Isobutyl 3,4-epoxybutyrate has been shown to have several biochemical and physiological effects, including increased cholinergic neurotransmission, improved cognitive function, and reduced oxidative stress. In addition, it has been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

The advantages of using isobutyl 3,4-epoxybutyrate in lab experiments include its ability to cross the blood-brain barrier, its potent inhibitory activity against acetylcholinesterase, and its potential applications in the synthesis of polymeric materials. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the use of isobutyl 3,4-epoxybutyrate, including its potential applications in the treatment of Alzheimer's disease, the synthesis of polymeric materials, and the development of new anti-inflammatory and anti-tumor agents. Further studies are needed to determine its safety and efficacy in these applications, as well as to investigate its potential as a tool for studying cholinergic neurotransmission and other biological processes. In addition, future research should focus on the development of new synthesis methods for isobutyl 3,4-epoxybutyrate and its derivatives, as well as the optimization of its pharmacological properties.

Synthesis Methods

Isobutyl 3,4-epoxybutyrate can be synthesized through the reaction of isobutanol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of isobutyl 3,4-epoxybutyrate.

Scientific Research Applications

Isobutyl 3,4-epoxybutyrate has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. In pharmacology, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to cross the blood-brain barrier and inhibit acetylcholinesterase. In materials science, it has been used as a cross-linking agent for the synthesis of polymeric materials.

properties

CAS RN

111006-10-1

Product Name

Isobutyl 3,4-epoxybutyrate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-methylpropyl 2-(oxiran-2-yl)acetate

InChI

InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3

InChI Key

KLQCEQLRGRMLBI-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)CC1CO1

Canonical SMILES

CC(C)COC(=O)CC1CO1

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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